

A Comprehensive Technical Guide to the Farnesoid X Receptor Agonist GW4064

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ((1*S*,4*R*)-4-Aminocyclopent-2-en-1-yl)methanol

Cat. No.: B043218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

“

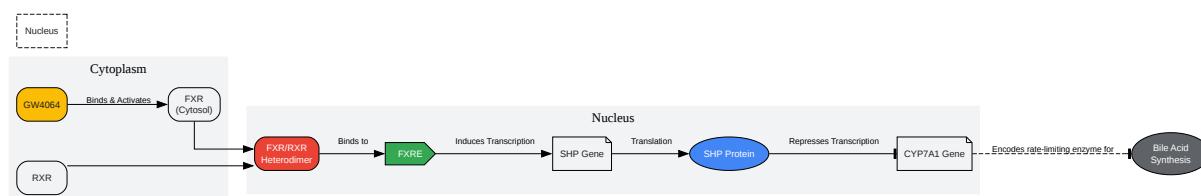
*Editorial Note: This guide focuses on the chemical entity commonly known as GW4064, a potent Farnesoid X Receptor (FXR) agonist. It has come to our attention that the CAS Number 168960-19-8, as specified in the topic query, is officially assigned to the compound (1*S*,4*R*)-4-Amino-2-cyclopentene-1-methanol hydrochloride, a chemical intermediate. The correct CAS Number for GW4064 is 278779-30-9. Given the extensive body of research and pharmacological relevance of GW4064, and the detailed technical requirements of this guide, we have proceeded with the in-depth analysis of GW4064 to best serve the interests of the intended scientific audience.*

Introduction

GW4064 is a potent, selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that serves as a primary endogenous sensor for bile acids. [1][2][3] Since its initial identification, GW4064 has become an indispensable chemical tool for elucidating the multifaceted roles of FXR in regulating bile acid, lipid, and glucose homeostasis. [4] Its utility in preclinical models has paved the way for a deeper understanding of metabolic

and inflammatory diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers.^{[5][6][7]} This guide provides a detailed examination of GW4064, from its fundamental chemical properties and mechanism of action to practical experimental protocols and critical considerations for its use in research.

Chemical and Physical Properties


A thorough understanding of the physicochemical properties of GW4064 is foundational for its effective application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

Property	Value	Source(s)
CAS Number	278779-30-9	[3] [4] [8] [9]
IUPAC Name	3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl]methoxy]phenyl]ethenyl]benzoic acid	Cayman Chemical, PubChem
Molecular Formula	C ₂₈ H ₂₂ Cl ₃ NO ₄	[3] [4] [8] [9]
Molecular Weight	542.84 g/mol	[1] [8] [9]
Appearance	Crystalline solid	[10]
Solubility	Soluble in DMSO (\geq 24.7 mg/mL), DMF (\sim 25 mg/mL), and Ethanol (\sim 1 mg/mL). Insoluble in water.	[3] [11]
Storage and Stability	Store at -20°C as a solid. Stable for \geq 4 years under these conditions. Aqueous solutions should not be stored for more than one day.	[10]

Mechanism of Action: The FXR-SHP-CYP7A1 Axis

The primary pharmacological activity of GW4064 is mediated through its high-affinity binding to the ligand-binding domain (LBD) of FXR. This interaction initiates a cascade of molecular events that collectively regulate metabolic pathways.

- **FXR Activation and Heterodimerization:** GW4064 binding induces a conformational change in FXR, facilitating the dissociation of corepressors and the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[12] The activated GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).
- **DNA Binding and Gene Transcription:** This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.
- **Induction of SHP and Repression of CYP7A1:** A key target gene directly upregulated by FXR is the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[13][14] SHP, in turn, acts as a transcriptional repressor. Its primary function in this pathway is to inhibit the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[13][15] By inducing SHP, GW4064 effectively suppresses de novo bile acid production, which is a central mechanism for preventing bile acid overload and hepatotoxicity.[13][14][16]

[Click to download full resolution via product page](#)

Caption: GW4064-mediated FXR activation pathway.

Quantitative In Vitro Activity

The potency of GW4064 has been characterized in various cell-based and biochemical assays. This data is crucial for designing experiments with appropriate dose ranges.

Parameter	Value	Assay Type	Cell Line / System	Source(s)
EC ₅₀	15 nM	Isolated Receptor Activity Assay	N/A	[2][3][11]
EC ₅₀	65 nM	FXR Agonist Assay	Not Specified	MCE Catalog
EC ₅₀	90 nM	Cell-based Transfection Assay	Human FXR-transfected cells	[2]

Off-Target Activities and Considerations

A critical aspect of utilizing a chemical probe like GW4064 is understanding its potential for off-target effects. While highly selective for FXR over other nuclear receptors, studies have revealed that GW4064 can modulate other signaling pathways, particularly at higher concentrations.[5][17]

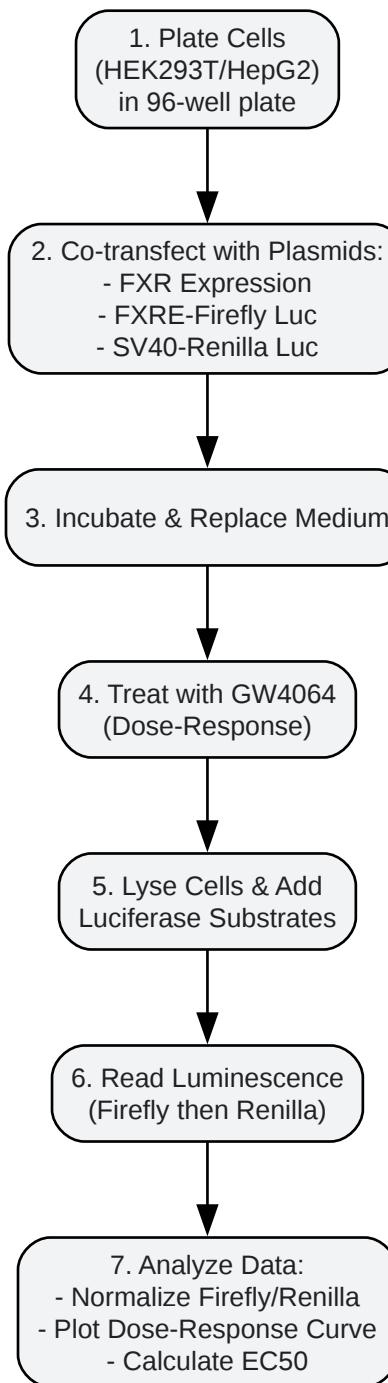
- **Histamine Receptors:** Research has shown that GW4064 can interact with multiple G protein-coupled receptors. Specifically, it robustly activates H1 and H4 histamine receptors and inhibits H2 histamine receptor signaling.[17][18] This is a significant finding, as it suggests that some biological effects attributed solely to FXR activation might be, in part, mediated by these off-target interactions. For instance, apoptosis observed in certain cancer cell lines (like MCF-7) after GW4064 treatment was found to be FXR-independent and could be blocked by histamine receptor regulators.[5][17]
- **Estrogen-Related Receptors (ERRs):** GW4064 has also been identified as an agonist for estrogen receptor-related receptors (ERRs), influencing the expression of genes like PGC-1 α .[4]

Expert Insight: The existence of these off-target activities necessitates careful experimental design. It is crucial to use the lowest effective concentration of GW4064 and to validate key findings using complementary approaches, such as FXR knockout/knockdown models or structurally distinct FXR agonists, to confirm that the observed phenotype is indeed FXR-dependent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments involving GW4064.

In Vitro FXR Activation: Dual-Luciferase Reporter Assay


This assay is the gold standard for quantifying the ability of a compound to activate nuclear receptors in a cellular context. It relies on co-transfection of cells with a plasmid expressing FXR and a reporter plasmid containing a luciferase gene under the control of FXREs.

Principle: Activation of FXR by GW4064 leads to the transcription of the luciferase gene. The resulting luminescence is proportional to the degree of FXR activation. A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize for transfection efficiency and cell viability.[\[19\]](#)[\[20\]](#)

Methodology:

- **Cell Culture:** Plate HEK293T or HepG2 cells in a 96-well, white, clear-bottom plate at a density that will reach ~80-90% confluence at the time of transfection.
- **Transfection:** Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture per well should include:
 - An FXR expression vector.
 - An FXRE-driven firefly luciferase reporter vector (e.g., pGL4-FXRE).
 - A control vector expressing Renilla luciferase (e.g., pRL-SV40).
- **Incubation:** Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.

- Compound Treatment: After 24 hours, treat the cells with a serial dilution of GW4064 (e.g., from 1 nM to 10 μ M) or vehicle control (DMSO). Incubate for an additional 18-24 hours.
- Lysis and Luminescence Reading:
 - Aspirate the medium and lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system (e.g., Promega Dual-Glo®).
 - Measure firefly luminescence using a luminometer.
 - Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase.
 - Measure Renilla luminescence.
- Data Analysis:
 - Calculate the ratio of Firefly to Renilla luminescence for each well to obtain normalized activity.
 - Plot the normalized activity against the log of the GW4064 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

[Click to download full resolution via product page](#)

Caption: Workflow for a dual-luciferase reporter assay.

In Vivo Hepatoprotection: Rat Model of Cholestasis

Animal models are essential for evaluating the therapeutic potential of FXR agonists in complex diseases like cholestasis. The bile duct ligation (BDL) model is a well-established

surgical model of extrahepatic cholestasis.

Principle: BDL prevents bile flow, causing a buildup of toxic bile acids in the liver, leading to inflammation, necrosis, and fibrosis. GW4064 is administered to assess its ability to mitigate this liver damage by activating FXR-mediated protective pathways.[\[1\]](#)[\[21\]](#)

Methodology:

- Animal Model: Use adult male Sprague-Dawley rats. House them under standard conditions with a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[\[1\]](#)
- Surgical Procedure (BDL):
 - Anesthetize the rats (e.g., with isoflurane).
 - Under sterile conditions, perform a midline laparotomy to expose the common bile duct.
 - Ligate the bile duct in two locations and transect it between the ligatures.
 - For sham controls, perform the laparotomy and mobilization of the bile duct without ligation.
 - Close the incision and provide postoperative analgesic care.
- Dosing Regimen:
 - Twenty-four hours post-surgery, begin daily treatment.
 - Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage or intraperitoneal injection once daily for a set period (e.g., 4-7 days).[\[1\]](#)
- Sample Collection and Analysis:
 - At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

- Serum Analysis: Measure markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase (ALP).
- Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.
- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction. Use qRT-PCR to measure the expression of FXR target genes (e.g., Shp, Bsep) and bile acid synthesis genes (Cyp7a1).

Safety and Handling

As a research chemical, GW4064 should be handled with appropriate precautions.

- Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[22]
- Precautions: Do not ingest, inhale, or allow contact with eyes or skin. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
- Toxicity: While comprehensive toxicity data is limited, concerns have been raised about the potential toxicity of the stilbene functional group present in the molecule.[23] Studies in medaka fish embryos have shown that exposure to GW4064 can cause sublethal hepatotoxicity.[23]

Conclusion

GW4064 (CAS: 278779-30-9) is a cornerstone tool compound for investigating the biology of the Farnesoid X Receptor. Its high potency and selectivity have enabled significant advances in our understanding of metabolic regulation. However, researchers must remain vigilant about its documented off-target effects on histamine and estrogen-related receptors, employing rigorous experimental controls to ensure that conclusions are robustly linked to FXR activation. By leveraging the detailed protocols and mechanistic insights provided in this guide, scientists and drug development professionals can effectively utilize GW4064 to further explore the therapeutic potential of targeting FXR in human disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bile Acid Receptor Agonist GW4064 Regulates PPAR γ Coactivator-1 α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the α Klotho/ β Klotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]

- 17. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 20. eubopen.org [eubopen.org]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (*Oryzias latipes*) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Farnesoid X Receptor Agonist GW4064]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043218#cas-number-168960-19-8-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com